molecular formula C17H17N3O3S B11393248 7,8-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide

7,8-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11393248
M. Wt: 343.4 g/mol
InChI Key: AVHBMHOWEPILLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    7,8-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide: is a complex organic compound with a fused chromene ring system. Its chemical structure consists of a chromene core, a thiadiazole ring, and an amide functional group.

  • The compound’s systematic name provides information about its substituents and functional groups. Let’s break it down:

      7,8-dimethyl-4-oxo: Indicates two methyl groups at positions 7 and 8 on the chromene ring, and a ketone (oxo) group.

      N-(5-propyl-1,3,4-thiadiazol-2-yl): The amide nitrogen (N) is linked to a 1,3,4-thiadiazole ring, which in turn has a propyl group attached.

      4H-chromene-2-carboxamide: The chromene ring system contains an amide group at position 2.

  • This compound may have interesting biological properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound are not widely documented, one approach could involve the condensation of appropriate precursors (such as a chromene derivative and a 1,3,4-thiadiazole) followed by amide formation.

      Reaction Conditions: These would depend on the chosen synthetic pathway and reagents.

      Industrial Production: Unfortunately, industrial-scale production methods are not well-established for this compound.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These would vary based on the specific reaction and conditions.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its interactions with biological macromolecules (e.g., enzymes, receptors).

      Medicine: Exploring its pharmacological properties, potential as a drug candidate, or use in drug delivery systems.

      Industry: Assessing its applications in materials science, catalysis, or organic synthesis.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action for this compound is scarce. Further research is needed to understand how it exerts its effects.
    • Potential molecular targets and pathways could be explored through in vitro and in vivo studies.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The combination of chromene, thiadiazole, and amide functionalities makes our compound distinct.

    Properties

    Molecular Formula

    C17H17N3O3S

    Molecular Weight

    343.4 g/mol

    IUPAC Name

    7,8-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

    InChI

    InChI=1S/C17H17N3O3S/c1-4-5-14-19-20-17(24-14)18-16(22)13-8-12(21)11-7-6-9(2)10(3)15(11)23-13/h6-8H,4-5H2,1-3H3,(H,18,20,22)

    InChI Key

    AVHBMHOWEPILLX-UHFFFAOYSA-N

    Canonical SMILES

    CCCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.